molecular formula C13H14F3N3O2 B2566725 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline CAS No. 1092840-97-5

1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline

Cat. No.: B2566725
CAS No.: 1092840-97-5
M. Wt: 301.269
InChI Key: JRKYPQASRSOLIZ-UHFFFAOYSA-N
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Description

1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline is a chemical compound with the molecular formula C13H14F3N3O2 and a molecular weight of 301.26 g/mol This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a pyrimidinyl group attached to a proline moiety

Preparation Methods

The synthesis of 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline can be compared with other similar compounds, such as:

    1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]alanine: Similar structure but with an alanine moiety instead of proline.

    1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]glycine: Similar structure but with a glycine moiety instead of proline.

Properties

IUPAC Name

1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c14-13(15,16)10-6-8(7-3-4-7)17-12(18-10)19-5-1-2-9(19)11(20)21/h6-7,9H,1-5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKYPQASRSOLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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